2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid
Description
Contextualization of Halogenated Aryl-Substituted Carboxylic Acids in Modern Synthetic Strategies
Halogenated aryl-substituted carboxylic acids are fundamental motifs in synthetic chemistry. nih.gov Aryl halides, in general, are vital for metal-mediated cross-coupling reactions, which are cornerstone techniques for constructing diverse aromatic scaffolds. nih.gov The presence of a carboxylic acid group offers a handle for a variety of chemical transformations.
Modern synthetic strategies increasingly rely on the late-stage halogenation of complex molecules to create derivatives with altered biological activities or material properties. nih.gov The direct decarboxylative halogenation of (hetero)aryl carboxylic acids represents a powerful method for installing halogen atoms with high selectivity, avoiding issues associated with traditional halogenation reagents. nih.gov This approach allows for the diversification of readily available carboxylic acid starting materials into a wide array of aryl halides. nih.gov
Significance of the 2-Methylpropanoic Acid Scaffold in Chemical Research
The 2-methylpropanoic acid moiety, also known as isobutyric acid, is a common structural unit in both natural products and synthetic compounds. foodb.canist.gov This scaffold is characterized by a carboxylic acid group attached to a carbon atom that is also bonded to two methyl groups. nih.gov This arrangement can influence the molecule's physical and chemical properties, such as its solubility and reactivity.
In medicinal chemistry, the 2-methylpropanoic acid group can serve as a bioisostere for other functional groups, potentially improving a drug candidate's pharmacokinetic profile. Its presence can impact how a molecule interacts with biological targets. evitachem.com
Table 1: Properties of 2-Methylpropanoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.1051 g/mol |
| CAS Number | 79-31-2 |
This data is compiled from various chemical databases. nist.govchemeo.comsielc.com
Overview of Structural Motifs Featuring Bromine and Fluorine on Aromatic Rings
The presence of both bromine and fluorine atoms on an aromatic ring imparts unique electronic properties to the molecule. Fluorine, being the most electronegative element, has a strong electron-withdrawing effect, which can significantly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid group. man.ac.uk This can lead to interesting structural features and interactions, such as halogen bonding. man.ac.uk
The addition of fluorine atoms to an aromatic ring can also enhance its stability through a phenomenon sometimes referred to as "fluoromaticity". acs.orgnih.gov This involves the participation of fluorine's lone pair electrons in the π-system of the aromatic ring, which can increase resistance to addition reactions. acs.orgnih.gov Bromine, being a larger and more polarizable halogen, serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of various other functional groups. masterorganicchemistry.com The specific placement of bromine and fluorine on the phenyl ring in 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid directs the regioselectivity of subsequent chemical transformations.
Current Research Challenges and Opportunities Pertaining to this compound
Opportunities in this area include the development of novel catalytic systems for the synthesis and functionalization of such molecules. nih.gov There is also potential for its application as a key intermediate in the synthesis of high-value compounds, such as pharmaceuticals. google.comgoogle.com For example, the related compound 2-(4-bromophenyl)-2-methylpropanoic acid is a key intermediate in the manufacturing of the antihistamine fexofenadine. patsnap.comgoogle.comgoogle.com The unique substitution pattern of this compound makes it a valuable precursor for creating new chemical entities with potentially enhanced biological activity. evitachem.com
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|
This data is compiled from chemical supplier information. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPKDCSKROTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Bromo 3 Fluorophenyl 2 Methylpropanoic Acid and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps known as "disconnections". For 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid, several strategic disconnections can be envisioned.
A primary disconnection targets the carboxylic acid group (C-COOH bond), suggesting a precursor such as a nitrile or an ester. This leads to the key intermediate, 2-(4-bromo-3-fluorophenyl)-2-methylpropanenitrile, which can be hydrolyzed to the desired acid. Another disconnection breaks the bond between the aromatic ring and the quaternary carbon (Aryl-Cα bond), pointing to a synthesis route involving the coupling of a (4-bromo-3-fluorophenyl) metallic reagent with a suitable electrophile containing the 2-methylpropanoic acid fragment.
A third effective strategy involves disconnecting one of the α-methyl C-C bonds. This approach suggests building the quaternary center via alkylation of a precursor like 2-(4-bromo-3-fluorophenyl)propanoic acid or its corresponding ester. Finally, one can consider the C-Br and C-F bonds, suggesting that the halogen substituents could be introduced at a late stage onto a pre-formed 2-phenyl-2-methylpropanoic acid scaffold. Each of these retrosynthetic pathways informs the various synthetic methodologies discussed below.
Classical and Modern Approaches to α,α-Disubstituted Propanoic Acids
The synthesis of α,α-disubstituted propanoic acids like the target compound is a significant area of research, with numerous established and emerging methods. nih.govnih.gov
Alkylation strategies are a cornerstone for constructing quaternary carbon centers. One common approach involves the α-alkylation of a pre-existing carboxylic acid derivative. For instance, the synthesis could start from (4-bromo-3-fluorophenyl)acetic acid. This starting material would first be esterified, then deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which is subsequently alkylated with a methylating agent (e.g., methyl iodide). A second alkylation step would install the second methyl group, though controlling polyalkylation can be challenging.
Carbonylation reactions offer another powerful route. A benzylic halide, such as 1-bromo-4-(1-bromoethyl)-2-fluorobenzene, could undergo a palladium-catalyzed carbonylation in the presence of a suitable nucleophile and a carbon monoxide source. This method directly introduces the carboxylic acid functionality. Transition metal-catalyzed functionalizations of alkenes are also highly efficient for creating new C-C bonds using carbon monoxide as a readily available C1 feedstock. universiteitleiden.nl
Table 1: Overview of Alkylation and Carbonylation Strategies
| Strategy | Precursor Example | Key Reagents | Intermediate/Product |
| α-Alkylation | (4-Bromo-3-fluorophenyl)acetic ester | 1. LDA2. Methyl Iodide | 2-(4-Bromo-3-fluorophenyl)propanoic ester |
| Carbonylation | 1-Bromo-4-(1-bromoethyl)-2-fluorobenzene | Pd catalyst, CO, Nucleophile | 2-(4-Bromo-3-fluorophenyl)-propanoic acid derivative |
The hydrolysis of a nitrile is a robust and widely used method for preparing carboxylic acids. researchgate.net This pathway involves the synthesis of the precursor 2-(4-bromo-3-fluorophenyl)-2-methylpropanenitrile. This nitrile can be prepared by the α-methylation of (4-bromo-3-fluorophenyl)acetonitrile.
Once the α,α-disubstituted nitrile is obtained, it can be converted to the target carboxylic acid through hydrolysis. This reaction can be performed under either acidic or alkaline conditions. libretexts.org
Acidic Hydrolysis : The nitrile is heated under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate to form the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.combyjus.com
Alkaline Hydrolysis : The nitrile is heated with an aqueous solution of a base, such as sodium hydroxide. chemguide.co.uk This initially produces a carboxylate salt and ammonia (B1221849) gas. chemistrysteps.combyjus.com A subsequent acidification step with a strong acid is required to protonate the carboxylate and yield the final free carboxylic acid. libretexts.org
This two-step sequence of nitrile formation followed by hydrolysis is a highly effective method for synthesizing α,α-disubstituted carboxylic acids. researchgate.net
Introducing the halogen atoms directly onto the aromatic ring of a precursor molecule is a key strategy. The order of these halogenation steps is crucial for achieving the desired 3-fluoro-4-bromo substitution pattern due to directing effects of the substituents.
Direct Bromination: Electrophilic bromination of an appropriate phenylpropanoic acid derivative can be an effective method. For example, the selective bromination of 2-methyl-2-phenylpropanoic acid has been successfully used to prepare 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of fexofenadine. patsnap.comgoogle.comgoogle.com This reaction is often carried out using bromine in an aqueous medium, which can be maintained under acidic, neutral, or alkaline conditions to achieve high selectivity for the para-position. google.comgoogle.com A similar approach could be applied to 2-(3-fluorophenyl)-2-methylpropanoic acid, where the fluorine atom and the alkyl side chain would direct the incoming bromine to the desired position 4.
Direct Fluorination: Introducing fluorine onto an aromatic ring often requires modern fluorinating agents. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used for electrophilic fluorination. evitachem.com An alternative powerful method is the fluorination of aryl boronic acids or their esters. nih.govorganic-chemistry.org A precursor such as 2-(4-bromo-3-boronophenyl)-2-methylpropanoic acid could be treated with a suitable electrophilic fluorine source to install the fluorine atom. organic-chemistry.org The synthesis of such fluorinated building blocks is of great interest in medicinal chemistry. researchgate.net
A modern and atom-economical approach to carboxylic acids is the palladium-catalyzed hydrocarboxylation of alkenes. universiteitleiden.nlacs.org This method involves the addition of a hydrogen atom and a carboxyl group across a double bond. For the synthesis of this compound, the required precursor would be the styrene (B11656) derivative 1-bromo-2-fluoro-4-(prop-1-en-2-yl)benzene.
This reaction can be performed under mild conditions, often at room temperature and atmospheric pressure, using a palladium catalyst, a source of carbon monoxide (or a CO surrogate like formic acid), and a proton source. psu.eduresearchgate.net A key advantage of this method is its potential for high regioselectivity, often favoring the formation of the branched-chain carboxylic acid, which is the desired isomer in this case. psu.eduorganic-chemistry.org
Table 2: Comparison of Modern Synthetic Approaches
| Method | Key Precursor | Catalyst/Reagent | Advantage |
| Direct Bromination | 2-(3-Fluorophenyl)-2-methylpropanoic acid | Bromine (aq.) | High para-selectivity demonstrated in similar systems. google.comgoogle.com |
| Direct Fluorination | Aryl Boronic Acid Precursor | Acetyl hypofluorite (B1221730) (AcOF) | Mild conditions, high yields for electron-rich systems. organic-chemistry.org |
| Pd-Catalyzed Hydrocarboxylation | 1-Bromo-2-fluoro-4-(prop-1-en-2-yl)benzene | PdCl₂, CuCl₂, CO, H₂O | High regioselectivity for branched products, mild conditions. psu.edu |
Stereoselective Synthesis Approaches
The target molecule, this compound, possesses a chiral center at the α-carbon. Therefore, its synthesis can be designed to produce a specific enantiomer, which is often crucial for biological activity. α,α-Disubstituted amino acids, which share the structural feature of a quaternary α-carbon, have attracted considerable attention, leading to the development of numerous stereoselective synthetic methods. rsc.orgnih.gov
Approaches to achieve stereoselectivity include:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct an alkylation or other bond-forming reaction to occur from a specific face, leading to a diastereomeric intermediate. Subsequent removal of the auxiliary yields the enantioenriched product.
Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of a key reaction. For example, an asymmetric hydrogenation of an unsaturated carboxylic acid precursor could establish the chiral center. chemrxiv.org Similarly, enantioselective alkylation of an enolate using a chiral phase-transfer catalyst is a viable strategy.
Enzymatic Resolution: A racemic mixture of the final acid or a precursor ester can be resolved using enzymes, such as lipases, which selectively react with one enantiomer, allowing for the separation of the two. Biocatalytic methods are increasingly used for the synthesis of enantiopure carboxylic acids. researchgate.net
While specific stereoselective syntheses for this compound are not prominently detailed in the literature, these established principles for creating chiral quaternary centers are directly applicable. acs.org
Chiral Auxiliaries and Catalytic Asymmetric Methods
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired chirality, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.
One approach involves the use of naturally derived chiral molecules. For instance, D-mannitol has been successfully employed as a chiral auxiliary in the synthesis of (S)-(+)-Naproxen, a well-known 2-arylpropanoic acid. tandfonline.com The reaction proceeds through the formation of a chiral ketal intermediate from the corresponding propiophenone, followed by a stereospecific 1,2-aryl migration. tandfonline.com Other notable auxiliaries include 8-phenylmenthol, mandelic acid, trans-2-phenyl-1-cyclohexanol, and Evans' oxazolidinones. wikipedia.orgslideshare.net Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones derived from amino acids, have also gained popularity due to their effectiveness in reactions like aldol (B89426) additions. scielo.org.mx
Catalytic asymmetric methods offer an alternative, often more atom-economical route. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Palladium-catalyzed reactions are prominent in the synthesis of 2-arylpropanoic acids. mdpi.com For example, a two-step, one-pot procedure can be used, involving a palladium-catalyzed Heck coupling of an aryl bromide with ethylene (B1197577) to form a styrene derivative, which is then subjected to hydroxycarbonylation to yield the desired acid. mdpi.com The choice of ligand for the palladium catalyst is crucial for achieving high yields and regioselectivity. mdpi.com
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Introduced By | Typical Application |
|---|---|---|
| 8-phenylmenthol | E.J. Corey (1975) | Prostaglandin synthesis |
| Mandelic acid | Barry Trost (1980) | Asymmetric synthesis |
| trans-2-Phenyl-1-cyclohexanol | J. K. Whitesell (1985) | Ene reactions |
| Oxazolidinones | David A. Evans | Stereoselective aldol reactions, alkylations |
| Camphorsultam | Oppolzer | Various asymmetric transformations |
This table is generated based on information from multiple sources. wikipedia.orgtandfonline.comslideshare.net
Enzymatic Deracemization and Kinetic Resolution
Biocatalysis provides powerful tools for obtaining enantiomerically pure compounds. Enzymatic methods are highly selective and operate under mild conditions.
Enzymatic Kinetic Resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Esterases and lipases are commonly used for the kinetic resolution of racemic esters of 2-arylpropanoic acids. frontiersin.orgmdpi.com For instance, the hydrolysis of a racemic ethyl 2-arylpropionate catalyzed by an esterase can yield the (S)-acid while leaving the (R)-ester unreacted. frontiersin.orgmdpi.com The efficiency of this separation is often described by the enantiomeric ratio (E value). Haloalkane dehalogenases have also been employed for the kinetic resolution of racemic α-bromoamides, which are valuable precursors for bioactive molecules. researchgate.net
Enzymatic Deracemization is a more advanced process that converts a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. This is distinct from kinetic resolution, where the maximum yield for a single enantiomer is 50%. Certain microorganisms, such as Nocardia diaphanozonaria, possess enzyme systems capable of catalyzing the chiral inversion of various α-substituted carboxylic acids, including 2-phenylpropanoic acid. acs.orgacs.org This process effectively transforms the unwanted enantiomer into the desired one, providing a highly efficient route to optically pure products. acs.org
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity is critical for the industrial viability of a synthetic process. For compounds like this compound, a key challenge is controlling the formation of isomers during synthesis.
Solvent Effects and Reaction Medium Considerations
The choice of solvent and reaction medium is a critical parameter in optimizing chemical reactions. In the synthesis of brominated arylpropanoic acid precursors, moving away from hazardous solvents like carbon tetrachloride is desirable for both safety and environmental reasons. patsnap.com A significant improvement in the selective bromination of 2-methyl-2-phenylpropanoic acid has been achieved by using a water-based medium. google.comgoogle.com
Table 2: Effect of Reaction Medium on Bromination Purity
| Reaction Medium | GC Purity of 2-(4-bromophenyl)-2-methylpropanoic acid | Percentage of 2-(3-bromophenyl)-2-methylpropanoic acid impurity |
|---|---|---|
| Dichloromethane extraction after acidification | 94.4% | 5.5% |
| Aqueous medium (neutral, pH ~7) | ~99% | ~1% |
Data compiled from patent literature describing the synthesis of a key precursor. google.compatsnap.comgoogle.com
Catalyst Selection and Loading
Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. In the context of arylpropanoic acids, palladium-based catalysts are extensively used. mdpi.com The synthesis of this class of compounds can be achieved via a sequential palladium-catalyzed Heck coupling and hydroxycarbonylation. mdpi.com
Lewis acid catalysts, such as indium(III) chloride (InCl₃) supported on mesoporous materials like MCM-41, have also been investigated for related transformations in organic synthesis, demonstrating the broad utility of catalysis in this field. nih.gov
Green Chemistry Principles in the Synthesis of Arylpropanoic Acids
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the sustainability of manufacturing processes. The synthesis of arylpropanoic acids, particularly high-volume drugs like ibuprofen (B1674241), has been a major focus of these efforts. doaj.org
The traditional synthesis of ibuprofen involved a six-step process with an atom economy of only about 40%, generating significant waste. doaj.org A greener, three-step synthesis developed by the BHC Company represents a landmark achievement in industrial green chemistry. doaj.orgchemistryforsustainability.org This process features a much-improved atom economy of around 77% and utilizes anhydrous hydrogen fluoride (B91410) as both a catalyst and a solvent, which can be recovered and reused with over 99% efficiency. chemistryforsustainability.org This streamlined process nearly eliminates aqueous salt waste. chemistryforsustainability.org
Key principles of green chemistry relevant to the synthesis of arylpropanoic acids include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. The BHC ibuprofen process is a prime example. doaj.org
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives. The use of aqueous media for bromination reactions or replacing solvents like N,N-dimethylformamide (DMF) with more benign options like ethyl acetate (B1210297) (EtOAc) are practical applications of this principle. google.comunibo.it
Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. Palladium-catalyzed carbonylation reactions are a key example in this field. mdpi.comresearchgate.net
Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources instead of depletable fossil fuels. Recent research has demonstrated scalable processes to synthesize ibuprofen from biorenewable β-pinene, a component of turpentine. nih.gov
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of solar-powered heating for chemical synthesis is an innovative approach to reducing reliance on fossil fuel-derived energy. researchgate.net
The application of these principles not only reduces the environmental footprint of producing compounds like this compound but also often leads to more efficient and cost-effective manufacturing processes. rsc.org
Advanced Reaction Chemistry and Mechanistic Studies of 2 4 Bromo 3 Fluorophenyl 2 Methylpropanoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of the molecule's reactivity, participating in a variety of classical and modern organic reactions.
The carboxylic acid moiety of 2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid undergoes typical transformations such as esterification, amidation, and reduction.
Esterification: This reaction involves the conversion of the carboxylic acid to an ester. A common method is the Fischer-Speier esterification, which requires reacting the acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the acid can be converted to a more reactive acyl halide or activated with coupling agents before treatment with an alcohol. The preparation of methyl 2-(4-bromophenyl)-2-methylpropanoate, a closely related compound, utilizes such esterification processes. google.comresearchgate.net
Amidation: The formation of an amide bond from the carboxylic acid requires reaction with an amine. Due to the low reactivity of the carboxylate with amines, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents like carbodiimides (e.g., EDC) or by converting the acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride). Recent methodologies also employ Lewis acid catalysts to facilitate direct amidation under dehydrative conditions. researchgate.netnih.gov
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(4-bromo-3-fluorophenyl)-2-methylpropan-1-ol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). evitachem.com Sodium borohydride (B1222165) is generally not strong enough to reduce carboxylic acids directly.
Table 1: Summary of Reactions at the Carboxylic Acid Functionality
| Reaction Type | Reagent(s) | Product Functional Group | Product Name Example (with R-OH/R₂NH) |
| Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Ester | Alkyl 2-(4-bromo-3-fluorophenyl)-2-methylpropanoate |
| Amidation | R₂NH, Coupling Agent (e.g., EDC) | Amide | N,N-Dialkyl-2-(4-bromo-3-fluorophenyl)-2-methylpropanamide |
| Reduction | LiAlH₄ then H₂O | Primary Alcohol | 2-(4-bromo-3-fluorophenyl)-2-methylpropan-1-ol |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction pathway for derivatives of 2-phenylpropanoic acid. The stability of the resulting carbanion or radical intermediate is a key factor driving this reaction.
The presence of the phenyl ring alpha to the carboxylic acid can stabilize a negative charge or radical formed upon decarboxylation. For related compounds like 2-cyano-2-phenylpropanoic acid, decarboxylation proceeds smoothly under basic conditions, as the resulting carbanion is stabilized by both the phenyl and cyano groups. nih.govresearchgate.net For this compound, while lacking an additional alpha electron-withdrawing group, decarboxylation can be induced under specific conditions:
Thermal Decarboxylation: Heating the acid, particularly in the presence of a copper catalyst, can promote the loss of CO₂.
Photoredox Catalysis: Modern synthetic methods utilize visible-light photoredox catalysis to achieve decarboxylation. unl.edu In this process, single-electron oxidation of the corresponding carboxylate generates a carboxyl radical, which rapidly loses CO₂ to form a carbon-centered radical. This radical can then be trapped or protonated to yield the final product. nih.gov
Oxidative Decarboxylation: Reagents like lead tetraacetate can effect oxidative decarboxylation, often leading to alkene formation if a beta-hydrogen is present.
The primary derivative from the simple decarboxylation of this compound would be 1-bromo-2-fluoro-4-(propan-2-yl)benzene . The reaction is noted as a source of impurities in related pharmaceutical syntheses. google.com
Table 2: Decarboxylation Methods and Intermediates
| Method | Conditions | Key Intermediate | Primary Derivative |
| Base/Heat | High Temperature, Base | Carbanion | 1-bromo-2-fluoro-4-(propan-2-yl)benzene |
| Photoredox | Visible Light, Photocatalyst | Radical | 1-bromo-2-fluoro-4-(propan-2-yl)benzene |
| Oxidative | Oxidizing Agent (e.g., Pb(OAc)₄) | Radical/Cation | Varies (e.g., alkene) |
Lactones are cyclic esters formed via the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.org The parent molecule, this compound, does not possess the requisite hydroxyl group for direct lactonization.
However, cyclization to a lactone could be achieved through a multi-step sequence. For instance, if a hydroxyl group were introduced onto the phenyl ring at the ortho-position (C5), an intramolecular Friedel-Crafts-type acylation could potentially lead to a cyclic ketone, not a lactone. For lactone formation, a hydroxyl group would need to be introduced on the side chain, which is not a straightforward transformation.
An alternative consideration is the formation of a highly strained α-lactone as a transient intermediate. In some reactions involving α-bromo acids, elimination of the bromide in the presence of a base can lead to a proposed α-lactone intermediate, which is a potent acylating agent and reacts rapidly with nucleophiles. jcsp.org.pk While speculative for this specific compound without experimental evidence, it represents a potential mechanistic pathway in certain reaction environments.
Aromatic Substitution and Cross-Coupling Reactions on the Phenyl Ring
The halogenated phenyl ring is another site of significant reactivity, susceptible to both electrophilic and nucleophilic substitution.
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the existing substituents: the 2-methylpropanoic acid group, the fluorine at C3, and the bromine at C4.
Directing Effects:
2-methylpropanoic acid group: This is an alkyl group attached to the ring and is therefore an ortho, para-director and an activating group.
Fluorine and Bromine: Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of resonance electron donation.
The available positions for substitution are C2, C5, and C6. The directing effects of the current substituents are as follows:
The alkyl group directs ortho (to C2 and C6) and para (C5).
The fluorine at C3 directs ortho (to C2) and para (C6).
The bromine at C4 directs ortho (to C5).
Considering these influences, electrophilic attack is most likely to occur at positions C2, C5, and C6. Steric hindrance from the bulky 2-methylpropanoic acid group might disfavor substitution at C2. Position C5 is activated by the bromine's ortho-directing effect and the alkyl group's para-directing effect. Position C6 is activated by both the alkyl group and the fluorine. Therefore, a mixture of products, primarily at the C5 and C6 positions, would be expected in reactions like nitration or further halogenation. lumenlearning.comyoutube.com
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO₂⁺ | 1-(5-Nitro-4-bromo-3-fluorophenyl)- and 1-(2-Nitro-4-bromo-5-fluorophenyl)- derivatives |
| Halogenation | Br⁺ / Cl⁺ | 1-(5-Bromo-4-bromo-3-fluorophenyl)- and 1-(2-Bromo-4-bromo-5-fluorophenyl)- derivatives |
| Sulfonation | SO₃ | 1-(5-Sulfonic acid-4-bromo-3-fluorophenyl)- and 1-(2-Sulfonic acid-4-bromo-5-fluorophenyl)- derivatives |
Nucleophilic aromatic substitution involves the replacement of a leaving group (like a halogen) on the ring by a nucleophile. science.gov This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
The stability of this intermediate is crucial, and the reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org In this compound, the carboxylic acid group is an EWG, but it is not ortho or para to either the fluorine or the bromine atom. This unfavorable positioning means that SNAr reactions on this substrate are expected to be difficult and would likely require harsh conditions.
If an SNAr reaction were forced to occur, the relative reactivity of the C-F and C-Br bonds must be considered. In contrast to Sₙ1 and Sₙ2 reactions, the typical leaving group ability in SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, not the elimination of the halide. libretexts.org The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the Meisenheimer complex. stackexchange.com Consequently, a nucleophile would preferentially attack the fluorine-bearing carbon (C3) over the bromine-bearing carbon (C4).
Table 4: Comparison of Potential SNAr Reactivity
| Position of Attack | Leaving Group | Electronic Factors | Predicted Reactivity |
| C3 | F⁻ | Highly electronegative F stabilizes intermediate via induction. | Higher (Preferred site) |
| C4 | Br⁻ | Less electronegative Br provides less stabilization. | Lower |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at Bromine or Fluorine Sites
The structure of this compound features two halogen substituents on the phenyl ring: a bromine atom and a fluorine atom. This arrangement presents distinct opportunities for selective functionalization through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. masterorganicchemistry.comnih.gov The significant difference in the bond dissociation energies and reactivity of the Carbon-Bromine (C-Br) versus the Carbon-Fluorine (C-F) bond is the cornerstone of this selectivity.
In typical palladium-catalyzed systems, the C-Br bond is substantially more reactive towards oxidative addition to the Pd(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. rsc.orgacs.org Consequently, reactions like the Suzuki and Heck couplings can be performed with high chemoselectivity at the bromine position, leaving the C-F bond intact. nih.gov
The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, would be expected to proceed efficiently at the C-Br bond of the target molecule. masterorganicchemistry.comnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring.
Similarly, the Heck reaction , which couples the aryl halide with an alkene, would also selectively occur at the C-Br position. rsc.orgyoutube.com This reaction facilitates the formation of a new carbon-carbon bond between the aromatic ring and an olefin, yielding substituted styrene (B11656) derivatives.
Activation of the C-F bond for cross-coupling is significantly more challenging due to its high bond strength and requires specialized catalytic systems, often utilizing nickel catalysts or specific ligands under harsher conditions. nih.govorganic-chemistry.org Therefore, under standard palladium catalysis, functionalization occurs exclusively at the bromine site.
Below is a table illustrating typical conditions for a selective Suzuki-Miyaura reaction at the C-Br site of a bromo-fluoro-substituted aromatic compound.
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) or boronic ester (Ar-B(OR)₂) | Source of the new carbon-based substituent. |
| Base | Na₂CO₃, K₂CO₃, or K₃PO₄ | Activates the organoboron species for the transmetalation step. |
| Solvent | Toluene/Water, Dioxane, or DMF | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-120 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |
Mechanistic Insights into Key Transformations
Investigation of Reaction Intermediates
Understanding the mechanism of metal-catalyzed cross-coupling reactions involves the characterization and investigation of key reaction intermediates. researchgate.net For the transformation of this compound, the generally accepted catalytic cycle for a Suzuki or Heck reaction would involve several key palladium-containing intermediates. rsc.org
The catalytic cycle is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. This is typically the rate-determining step and results in the formation of a square planar Pd(II) intermediate, an arylpalladium(II) halide complex. Due to the higher reactivity of the C-Br bond, this addition occurs selectively at the bromine-substituted position.
In the Suzuki reaction , the next step is transmetalation . The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a diarylpalladium(II) complex.
For the Heck reaction , the mechanism proceeds via migratory insertion (or carbopalladation) after the formation of a π-complex between the arylpalladium(II) intermediate and the alkene. This is followed by a β-hydride elimination step to form the final product and a hydridopalladium(II) complex.
The final step in both cycles is reductive elimination , where the coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. While direct isolation of these intermediates can be difficult due to their transient nature, their existence is supported by extensive mechanistic and computational studies on analogous systems. nih.govacs.org
Kinetic Studies and Activation Energy Determination
Kinetic studies are crucial for elucidating reaction mechanisms, identifying the rate-determining step, and quantifying the energy barriers involved. mdpi.comresearchgate.net For palladium-catalyzed cross-coupling reactions of aryl halides, the rate of the reaction is often found to be dependent on the concentration of the aryl halide and the palladium catalyst.
The rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) catalyst. researchgate.net Kinetic investigations can help confirm this by showing a first-order dependence on both the catalyst and the aryl halide concentration. mdpi.com The activation energy (Ea) for this step can be determined by measuring the reaction rate at different temperatures and applying the Arrhenius equation.
The general procedure for a kinetic study would involve:
Running the reaction under controlled conditions (temperature, concentration).
Monitoring the consumption of the reactant or formation of the product over time using techniques like GC, HPLC, or NMR spectroscopy.
Analyzing the kinetic data to determine the reaction order with respect to each component.
Repeating the experiment at various temperatures to calculate the activation energy.
Such studies are complex, as multiple processes like catalyst activation and deactivation can occur simultaneously with the main catalytic cycle. researchgate.net
Role of Substituent Effects on Reactivity (Bromo and Fluoro Groups)
The bromo and fluoro substituents on the phenyl ring of this compound play distinct and critical roles in determining the molecule's reactivity in cross-coupling reactions. acs.org
The Bromo Group primarily functions as an excellent leaving group. The C-Br bond is significantly weaker than the C-F and C-H bonds on the aromatic ring, making it the most susceptible site for oxidative addition to a low-valent metal center like Pd(0). This high reactivity allows for selective functionalization at the bromine position under relatively mild conditions.
The Fluoro Group , in contrast, is a poor leaving group in the context of palladium-catalyzed cross-coupling due to the very strong C-F bond. nih.gov Its primary influence is electronic. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect decreases the electron density on the aromatic ring, which can have several consequences:
It can facilitate the oxidative addition step at the C-Br bond by making the carbon atom more electrophilic.
It stabilizes negatively charged intermediates that may form during the reaction, potentially lowering the activation energy of the rate-determining step. stackexchange.com
It makes the C-F bond itself highly resistant to cleavage, further enhancing the selectivity for reaction at the C-Br site. acs.orgnih.gov
The table below summarizes the contrasting properties of the bromo and fluoro substituents in the context of cross-coupling reactions.
| Property | Bromo Group (-Br) | Fluoro Group (-F) |
|---|---|---|
| Primary Role | Leaving Group | Electronic Modifier |
| Reactivity in Pd Cross-Coupling | High | Very Low (Inert under standard conditions) |
| Bond Dissociation Energy (Aryl-X) | ~335 kJ/mol | ~523 kJ/mol |
| Electronegativity (Pauling Scale) | 2.96 | 3.98 |
| Primary Electronic Effect | Weakly deactivating, inductive withdrawal | Strongly deactivating, powerful inductive withdrawal (-I) |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 4 Bromo 3 Fluorophenyl 2 Methylpropanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR spectroscopy, including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR, is utilized to identify the different chemical environments of the respective nuclei within the 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid molecule.
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and the number of adjacent protons through chemical shifts (δ) and spin-spin coupling patterns.
¹³C NMR reveals the number of non-equivalent carbon atoms, offering insights into the carbon skeleton of the molecule.
¹⁹F NMR is particularly valuable for fluorinated compounds, as the ¹⁹F nucleus is 100% naturally abundant and highly sensitive. ed.ac.uk The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it a powerful probe for structural confirmation. ed.ac.ukbiophysics.org
While these techniques are standard for structural analysis, specific experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound are not available in the public domain based on the conducted searches. Predicted data based on analogous structures are presented below for illustrative purposes.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.6 | Multiplet |
| Methyl-H (CH₃) | ~1.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 175 - 185 |
| Aromatic (C-Br) | 110 - 120 (d, JCF) |
| Aromatic (C-F) | 158 - 162 (d, ¹JCF) |
| Aromatic (C-H) | 115 - 135 |
| Quaternary (C-COOH) | 45 - 55 |
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Fluorine Atom | Predicted Chemical Shift (ppm) vs. CFCl₃ |
|---|
Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular structure by establishing through-bond and through-space atomic relationships.
COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, typically over two or three bonds, which helps to map out proton-proton networks.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, providing unambiguous C-H bond information.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds, which is crucial for identifying connectivity between different functional groups and assembling the carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space (typically <5 Å), providing critical information about the molecule's three-dimensional structure and stereochemistry. biophysics.org
Specific experimental 2D NMR data for this compound were not found in the available search results.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique provides an exact mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, revealing characteristic cleavages that can help to identify different parts of the molecule.
For this compound (C₉H₈BrFO₂), HRMS would be expected to confirm the molecular ion peak corresponding to its calculated exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity. However, specific experimental HRMS data and fragmentation analysis for this compound could not be located.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering observed in Raman spectroscopy corresponds to the vibrations of particular functional groups.
For this compound, key expected vibrational frequencies would include:
A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).
A strong C=O stretch from the carbonyl of the carboxylic acid (~1700 cm⁻¹).
C-H stretching and bending vibrations from the aromatic ring and methyl groups.
C-F and C-Br stretching vibrations at lower frequencies.
No experimental IR or Raman spectra for this compound were identified in the performed searches.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique provides an unambiguous confirmation of the molecular structure and its conformation in the solid state. mdpi.com
A search for crystallographic data for this compound did not yield any results. However, a study on a related compound, 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, revealed that in its crystal structure, molecules form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxyl groups. nih.gov A similar arrangement could be anticipated for the title compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the C2 position of the propanoic acid chain, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying these enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. By integrating the peak areas in the resulting chromatogram, the enantiomeric excess (ee) or purity of a sample can be accurately determined.
While chiral HPLC is the standard method for such analyses, specific separation conditions (e.g., choice of chiral column, mobile phase composition) and chromatograms for this compound are not documented in the available literature.
Gas Chromatography (GC) for Purity and Isomer Separation
Gas Chromatography (GC) is a powerful analytical technique for the assessment of purity and the separation of isomers of volatile and thermally stable compounds. For a compound such as this compound, direct analysis by GC is challenging due to the high polarity and low volatility of the carboxylic acid functional group. These characteristics can lead to poor peak shape, low sensitivity, and strong adsorption onto the chromatographic column. To overcome these limitations, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and less polar ester derivative, most commonly a methyl ester. This transformation allows for reliable and reproducible analysis by GC.
Methodology and Instrumentation
The analysis of this compound and its potential isomers, such as those with different substitution patterns on the aromatic ring, can be effectively carried out by converting the acids to their corresponding methyl esters followed by capillary GC analysis. A common derivatization agent for this purpose is diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or boron trifluoride.
A high-resolution capillary column is essential for the separation of closely related isomers. A mid-polarity to polar stationary phase, such as a cyanopropylphenyl polysiloxane or a polyethylene (B3416737) glycol (WAX) phase, is often preferred for the separation of positional isomers of halogenated aromatic compounds. The differing polarities of the isomers can lead to differential interactions with the stationary phase, enabling their separation. Detection is typically performed using a Flame Ionization Detector (FID) for routine purity analysis or a Mass Spectrometer (MS) for definitive peak identification and structural confirmation.
Detailed Research Findings
Research into the analysis of related aromatic carboxylic acids has demonstrated the efficacy of GC following methylation for both purity determination and isomer separation. For instance, in the synthesis of structurally similar compounds, GC has been employed to quantify the desired product and identify isomeric impurities. The separation of positional isomers is predicated on the subtle differences in their boiling points and polarities, which are effectively exploited by the high-resolution capabilities of modern capillary GC columns.
The primary isomeric impurity of concern during the synthesis of this compound would be other bromofluoro-substituted positional isomers. The relative retention times of these isomers are dependent on the specific GC column and conditions used. A hypothetical separation of the methyl esters of these isomers on a suitable capillary column is presented below.
Data Tables
The following tables represent typical data that would be generated in the GC analysis of derivatized this compound for purity and isomer separation.
Table 1: Gas Chromatography (GC) Operating Conditions for the Analysis of Methyl 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoate
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent mid-polarity column |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Derivatization | Esterification to methyl ester prior to injection |
Table 2: Retention Times and Purity Data for Methylated this compound and Potential Isomers
| Compound Name | Retention Time (min) | Peak Area (%) | Purity Assessment |
| Methyl 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoate | 15.2 | 99.5 | Main Component |
| Isomer A (e.g., Methyl 2-(3-Bromo-4-fluorophenyl)-2-methylpropanoate) | 14.8 | 0.2 | Impurity |
| Isomer B (e.g., Methyl 2-(2-Bromo-5-fluorophenyl)-2-methylpropanoate) | 15.5 | 0.1 | Impurity |
| Other Unidentified Impurities | Various | 0.2 | Impurities |
| Total Purity | 99.5 |
Computational and Theoretical Investigations of this compound: A Review of Publicly Available Research
A comprehensive review of scientific databases and literature reveals a notable absence of specific computational chemistry and theoretical studies focused on the compound this compound. Despite the existence of this compound, with a registered CAS Number of 884905-29-7, dedicated research into its electronic structure, molecular geometry, and reactivity through theoretical calculations appears to be unpublished or not publicly accessible.
This article aims to address the user's specific query by outlining the requested areas of computational study. However, due to the lack of available data for this compound, the following sections will describe the theoretical concepts and the type of results that would be expected from such analyses, rather than presenting actual research findings for this specific molecule.
Role of 2 4 Bromo 3 Fluorophenyl 2 Methylpropanoic Acid As a Synthetic Intermediate and Building Block
Precursor in the Rational Design and Synthesis of Complex Organic Architectures
The rational design of complex organic molecules, particularly in the field of drug discovery, relies on the availability of versatile chemical building blocks. 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid serves as such a precursor, primarily due to its halogenated phenylpropanoic acid core. This structural motif is found in various biologically active compounds.
The presence of both bromine and fluorine atoms on the phenyl ring is significant. Halogens can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can form halogen bonds, which are crucial for binding to biological targets like enzymes or receptors. nuph.edu.ua This makes the bromo-fluorophenyl group a desirable feature in the design of targeted therapies.
While specific examples detailing the use of this exact compound are proprietary or emergent, the utility of closely related structures is well-documented. For instance, the analogous compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the synthesis of Fexofenadine, a widely used antihistamine. google.comgoogle.com This highlights the role of brominated phenylpropanoic acids as critical components in the synthesis of complex pharmaceuticals. Furthermore, brominated aromatic compounds are frequently employed as starting materials in the synthesis of various kinase inhibitors, a major class of anticancer drugs. ed.ac.ukdrugbank.comnih.gov The structural elements of this compound make it a prime candidate for the development of novel inhibitors for enzymes such as Poly(ADP-ribose) polymerases (PARPs), which are key targets in cancer therapy. nuph.edu.uamdpi.comnih.gov
Strategies for Derivatization to Access Diverse Compound Libraries
The creation of compound libraries for screening purposes is a cornerstone of modern drug discovery. This compound is an excellent scaffold for generating such libraries due to its distinct functional handles that can be modified through various chemical reactions.
The carboxylic acid group is a primary site for derivatization. It can be readily converted into a wide range of amides through coupling reactions with a diverse selection of primary and secondary amines. luxembourg-bio.comorganic-chemistry.org This is one of the most common and powerful methods for generating chemical diversity, as thousands of amines are commercially available. Similarly, the carboxylic acid can undergo esterification with various alcohols to produce a library of esters. google.comresearchgate.net
The aryl bromide provides another orthogonal site for modification. The bromine atom is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. nih.govnih.gov These reactions allow for the introduction of a vast array of aryl, heteroaryl, alkyl, or alkynyl groups at the 4-position of the phenyl ring, dramatically increasing the structural diversity of the resulting compounds.
The combination of these strategies—modifying the carboxylic acid and the aryl bromide independently or sequentially—allows for the systematic and efficient generation of large and diverse compound libraries from a single, advanced intermediate.
Table 1: Potential Derivatization Strategies
| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Amide Coupling | Amines, Coupling Reagents (e.g., DCC, EDC) | Amide |
| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | Ester |
| Aryl Bromide | Suzuki Coupling | Aryl Boronic Acids, Pd Catalyst | Biaryl |
| Aryl Bromide | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Aryl-Alkyne |
| Aryl Bromide | Buchwald-Hartwig Amination | Amines, Pd Catalyst | Aryl-Amine |
Applications in Material Science Research (e.g., as a monomer, linker)
In material science, building blocks with well-defined structures and specific functionalities are essential for creating materials with tailored properties. While direct applications of this compound in this field are not yet widely reported, its structure suggests significant potential.
Carboxylic acids are commonly used as organic linkers or struts in the synthesis of metal-organic frameworks (MOFs). magtech.com.cnmdpi.com MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. nih.gov The carboxylic acid group on the title compound could coordinate with metal ions to form such frameworks. The presence of fluorine atoms on the linker can impart hydrophobicity (water-repelling properties) to the MOF, which can enhance its stability in moist environments—a critical limitation for many MOF materials. rutgers.edunih.gov
Furthermore, the molecule possesses two distinct reactive sites (the carboxylic acid and the aryl bromide), making it a potential "AB-type" monomer for polymerization reactions. For example, the carboxylic acid could be converted to an ester, and the aryl bromide could undergo a coupling polymerization, such as a Suzuki polycondensation, with a corresponding "AA-type" diboronic acid monomer to form a polyester-polyarylene copolymer. nih.gov The specific substitution pattern and the presence of fluorine would influence the resulting polymer's properties, such as thermal stability, solubility, and optical characteristics.
Development of Novel Synthetic Routes Utilizing its Functional Groups
The functional groups of this compound not only allow for derivatization but also enable its incorporation into larger molecules through established synthetic routes. The development of novel synthetic pathways often involves leveraging the predictable reactivity of such building blocks.
Amide Bond Formation: The carboxylic acid can be activated and coupled with amines to form amides, a fundamental reaction in the synthesis of pharmaceuticals. luxembourg-bio.com A typical route involves the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the acid, which then reacts with an amine to form the amide bond. semanticscholar.org This is a key step in building peptide-like structures or attaching the molecule to other complex fragments.
Cross-Coupling Reactions: The carbon-bromine bond is a key site for building carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful. For example, a Suzuki coupling with an arylboronic acid can be used to synthesize biaryl structures, which are prevalent in many drugs and organic materials. nih.gov This reaction offers a reliable method for connecting the bromo-fluorophenyl moiety to another aromatic system.
Esterification: The conversion of the carboxylic acid to its corresponding ester, for example, the methyl ester, is a common synthetic step. accelachem.com This can serve to protect the carboxylic acid while other transformations are carried out on the molecule, or the ester itself may be the desired final product or a more suitable intermediate for subsequent reactions like reductions or Grignard additions. google.comgoogle.com
Table 2: Key Synthetic Transformations
| Functional Group Utilized | Reaction Name/Type | Description |
|---|---|---|
| Carboxylic Acid | Amide Bond Formation | Forms a stable amide linkage with a primary or secondary amine, often used to connect molecular fragments. luxembourg-bio.comorganic-chemistry.org |
| Aryl Bromide | Suzuki Cross-Coupling | Creates a new carbon-carbon bond by reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst. nih.govnih.gov |
| Carboxylic Acid | Fischer Esterification | Converts the carboxylic acid to an ester using an alcohol and an acid catalyst, often for protection or modification. researchgate.net |
| Aryl Bromide | Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond by reacting the aryl bromide with an amine, catalyzed by palladium complexes. |
Emerging Research Avenues and Future Perspectives for 2 4 Bromo 3 Fluorophenyl 2 Methylpropanoic Acid
Exploration of Unconventional Reaction Pathways and Catalytic Systems
The synthesis and derivatization of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid have traditionally relied on established organic reactions. However, future research is poised to explore more efficient, sustainable, and novel synthetic routes through the adoption of unconventional reaction pathways and advanced catalytic systems.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. researchgate.net For this compound, photocatalysis could enable novel C-H activation strategies, allowing for the direct functionalization of the phenyl ring without the need for pre-functionalized starting materials. semanticscholar.orgmdpi.com Furthermore, photocatalytic methods could be employed for decarboxylative functionalization, transforming the carboxylic acid group into other valuable moieties. unl.edu The development of titania-supported, atomically dispersed metal species could offer a green and sustainable route for the synthesis of propionic acid derivatives from plastic waste, a concept that could be adapted for the production of this compound. nih.gov
Novel Catalytic Systems: Research into novel catalytic systems, particularly those based on ruthenium and other transition metals, is opening new avenues for C-H bond functionalization. semanticscholar.orgmdpi.com These catalysts could enable the regioselective introduction of new functional groups onto the aromatic ring of this compound, providing access to a wider range of derivatives with potentially enhanced biological or material properties. semanticscholar.org Additionally, the development of bifunctional boronic acid catalysts for direct dehydrative amidation could streamline the synthesis of amide derivatives from this carboxylic acid, even with poorly nucleophilic amines. ualberta.ca
| Reaction Pathway | Potential Application for this compound | Key Advantages |
| Photocatalysis | C-H activation for direct functionalization of the phenyl ring; Decarboxylative reactions. | Mild reaction conditions, unique reactivity, sustainable. |
| Sonochemistry | Accelerated synthesis of derivatives (e.g., esters, amides). | Increased reaction rates, higher yields, milder conditions. |
| Novel Catalysis | Regioselective functionalization of the aromatic ring; Efficient amidation reactions. | High selectivity, access to novel derivatives. |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The increasing demand for rapid drug discovery and materials development has spurred the advancement of automated synthesis and high-throughput experimentation (HTE) platforms. nih.govctppc.org The integration of this compound into these platforms is a critical step towards unlocking its full potential.
High-throughput experimentation allows for the parallel screening of numerous reaction conditions, catalysts, and reagents on a small scale, enabling the rapid optimization of synthetic routes. prf.orgnih.govnih.gov For this compound, HTE can be employed to quickly identify the optimal conditions for its synthesis or for its conversion into various derivatives. prf.org This data-rich approach, when combined with machine learning algorithms, can predict reaction outcomes and guide the design of more efficient synthetic strategies. chemrxiv.org
| Technology | Application for this compound | Benefits |
| Automated Synthesis | Rapid generation of derivative libraries for screening. | Increased efficiency, enhanced reproducibility, accelerated discovery. nih.govresearchgate.netcognit.ca |
| High-Throughput Experimentation (HTE) | Rapid optimization of synthetic routes and reaction conditions. | Time and cost savings, data-rich insights for process improvement. prf.orgnih.govnih.gov |
Advanced Materials Applications Beyond Traditional Chemical Synthesis
The unique combination of a carboxylic acid functional group and a halogenated aromatic ring makes this compound a promising candidate for the development of advanced materials with tailored properties.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming highly porous and crystalline structures known as metal-organic frameworks. researchgate.netmdpi.com By incorporating this compound into MOFs, it is possible to create materials with specific functionalities. The bromo- and fluoro-substituents can influence the electronic properties of the framework and provide sites for post-synthetic modification. rsc.org Such functionalized MOFs could find applications in gas storage, catalysis, and drug delivery. mdpi.comrsc.org
Conductive Polymers: Aryl carboxylic acids can be used as monomers or functionalizing agents in the synthesis of conductive polymers. The aromatic ring of this compound could be incorporated into the backbone of polymers like polypyrrole or polythiophene, potentially modifying their electronic properties and processability. researchgate.netnih.govmdpi.comsemanticscholar.orgnih.gov The carboxylic acid group can enhance solubility and provide a handle for further functionalization, for example, by attaching bioactive molecules to create biocompatible conductive materials for tissue engineering or biosensors. nih.govnih.gov
| Material Class | Role of this compound | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Organic linker to form porous crystalline structures. | Gas storage, catalysis, drug delivery. mdpi.comrsc.org |
| Conductive Polymers | Monomer or functionalizing agent to modify polymer properties. | Biosensors, tissue engineering scaffolds, flexible electronics. nih.govnih.gov |
Theoretical Predictions for Novel Reactivities and Derivatizations
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. rsc.orgmdpi.com For this compound, theoretical studies can offer valuable insights into its electronic structure and potential for novel transformations.
DFT calculations can be used to determine various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide information about the molecule's ability to donate or accept electrons. researchgate.netajchem-a.com This analysis can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new derivatization strategies. nih.govresearchgate.net Molecular electrostatic potential (MEP) maps can visually represent the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of intermolecular interactions. nih.gov
Furthermore, computational modeling can be used to explore the mechanisms of potential unconventional reactions, such as photocatalytic or novel metal-catalyzed transformations, before they are attempted in the laboratory. This can help to identify promising reaction pathways and optimize reaction conditions, saving time and resources. By simulating the interaction of this compound with different catalytic species, it is possible to design more efficient and selective synthetic methods. mdpi.com
| Computational Method | Information Gained | Application in Research |
| Density Functional Theory (DFT) | HOMO-LUMO energies, reactivity descriptors. | Prediction of reaction sites, guidance for derivatization. researchgate.netajchem-a.com |
| Molecular Electrostatic Potential (MEP) | Visualization of electron-rich and -poor regions. | Prediction of intermolecular interactions and binding sites. nih.gov |
| Reaction Mechanism Modeling | Understanding of potential reaction pathways. | Design of efficient and selective synthetic methods. mdpi.com |
The future of this compound is bright, with numerous opportunities for innovation beyond its current applications. By embracing unconventional reaction pathways, integrating its synthesis into automated platforms, exploring its potential in advanced materials, and leveraging the predictive power of theoretical chemistry, researchers can unlock new possibilities for this versatile molecule. These emerging research avenues promise to not only enhance the efficiency and sustainability of its synthesis and derivatization but also to pave the way for the development of novel materials and technologies with significant scientific and industrial impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
